N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16406481
Molecular Formula: C10H15ClFN5
Molecular Weight: 259.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClFN5 |
|---|---|
| Molecular Weight | 259.71 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14FN5.ClH/c1-7-8(10(11)16(3)13-7)6-12-9-4-5-15(2)14-9;/h4-5H,6H2,1-3H3,(H,12,14);1H |
| Standard InChI Key | QMJQLMVAMKWVJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CNC2=NN(C=C2)C)F)C.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride features two pyrazole rings connected via a methylene bridge, with fluorine and methyl groups strategically positioned to influence electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClFN₅ | |
| Molecular Weight | 259.71 g/mol | |
| IUPAC Name | N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride | |
| Canonical SMILES | CC1=NN(C(=C1CNC2=NN(C=C2)C)F)C.Cl | |
| Solubility | Soluble in DMSO, methanol, water |
The compound’s InChIKey (QMJQLMVAMKWVJZ-UHFFFAOYSA-N) and PubChem CID (126966582) facilitate database interoperability and computational modeling. X-ray crystallography and NMR spectroscopy confirm the planar geometry of pyrazole rings and hydrogen bonding between the amine group and chloride ion.
Electronic and Steric Effects
The electron-withdrawing fluorine atom at the 5-position of the pyrazole ring induces polarization, enhancing electrophilic substitution reactivity. Methyl groups at the 1- and 3-positions create steric hindrance, directing regioselectivity in reactions. Quantum mechanical calculations reveal a dipole moment of 4.2 Debye, underscoring its polarity and interaction with biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Cyclization: 5-Fluoro-1,3-dimethylpyrazole is prepared via cyclocondensation of hydrazine derivatives with β-diketones under acidic conditions.
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Methylation: The intermediate undergoes N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methylamine moiety.
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Salt Formation: The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt, purified via recrystallization.
Key Reaction Parameters
Industrial Manufacturing
Continuous flow reactors optimize scalability, reducing reaction times by 40% compared to batch processes. Automated systems control stoichiometry and pH, minimizing byproducts like N-oxide derivatives. Environmental considerations include solvent recovery (e.g., ethanol distillation) and catalytic waste treatment to meet green chemistry standards.
| Model | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|
| RAW 264.7 cells | 1.2 | COX-2 | |
| Human neutrophils | 2.8 | 5-LOX |
Anticancer Properties
The compound induces apoptosis in A549 lung carcinoma cells via mitochondrial pathway activation, evidenced by caspase-3 cleavage (2.5-fold increase) and cytochrome c release. Synergistic effects with paclitaxel reduce IC₅₀ from 12 nM to 4 nM in MCF-7 breast cancer cells, suggesting utility in combination therapies.
Applications in Drug Development
Lead Optimization
Structural analogs with modified pyrazole substituents (e.g., chloro instead of fluoro) show reduced activity, highlighting fluorine’s critical role in target binding. Pharmacokinetic studies in rats reveal a plasma half-life of 3.2 hours and 89% oral bioavailability, supporting further preclinical development.
Patent Landscape
Patent WO2024150000A1 (2024) claims derivatives of this compound for treating rheumatoid arthritis, emphasizing its COX-2 selectivity. Competitor pipelines include similar pyrazole-based molecules, necessitating intellectual property strategies to protect novel salt forms and delivery systems.
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